

Technical Guide: Solubility of 1-Isopropyl-1H-pyrazol-3-ol in Organic Solvents

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **1-Isopropyl-1H-pyrazol-3-ol**

Cat. No.: **B1322980**

[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides a comprehensive overview of the methodologies for determining the solubility of **1-Isopropyl-1H-pyrazol-3-ol** in various organic solvents. Due to the limited availability of specific quantitative data in public literature, this document focuses on providing robust experimental protocols and data presentation frameworks to enable researchers to generate and record their own findings.

Introduction

1-Isopropyl-1H-pyrazol-3-ol is a heterocyclic organic compound with potential applications in medicinal chemistry and materials science. A thorough understanding of its solubility in different organic solvents is fundamental for its synthesis, purification, formulation, and application. Solubility dictates the choice of solvents for chemical reactions, influences crystallization processes, and is a critical determinant of bioavailability in drug development. This guide presents standardized protocols for solubility determination and a framework for the systematic presentation of solubility data.

Physicochemical Properties of 1-Isopropyl-1H-pyrazol-3-ol

While specific experimental solubility data is sparse, the following known physicochemical properties can help in predicting its general solubility behavior.

Property	Value	Source
Molecular Formula	C ₆ H ₁₀ N ₂ O	ChemSpider
Molecular Weight	126.16 g/mol	ChemSpider
Predicted Density	1.071±0.06 g/cm ³	ChemicalBook
Predicted pKa	9.53±0.29	ChemicalBook
Predicted LogP	1.16960	ChemSrc

Note: Predicted values are computationally derived and should be confirmed by experimental data.

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data for **1-Isopropyl-1H-pyrazol-3-ol** in a range of organic solvents has not been extensively published. The following table is provided as a template for researchers to record their experimental findings in a structured and comparable manner.

Table 1: Experimental Solubility of **1-Isopropyl-1H-pyrazol-3-ol**

Organic Solvent	Temperature (°C)	Solubility (g/L)	Solubility (mol/L)	Method Used	Notes
e.g., Ethanol	e.g., 25	e.g., Shake-Flask			
e.g., Methanol	e.g., 25	e.g., Shake-Flask			
e.g., Acetone	e.g., 25	e.g., Shake-Flask			
e.g., Dichloromethane	e.g., 25	e.g., Shake-Flask			
e.g., Toluene	e.g., 25	e.g., Shake-Flask			
e.g., Dimethyl Sulfoxide (DMSO)	e.g., 25	e.g., Shake-Flask			
e.g., N,N-Dimethylformamide (DMF)	e.g., 25	e.g., Shake-Flask			

Experimental Protocols

Two primary methods for solubility determination are the thermodynamic (shake-flask) method and the kinetic method. The shake-flask method is considered the "gold standard" for determining equilibrium solubility.[\[1\]](#)

This method measures the equilibrium solubility of a compound, which is the concentration of a saturated solution when excess solid is present.

Materials:

- **1-Isopropyl-1H-pyrazol-3-ol** (solid)

- Selected organic solvents (high purity)
- Glass vials with screw caps
- Orbital shaker or rotator with temperature control
- Centrifuge
- Syringe filters (e.g., 0.22 µm)
- Analytical balance
- Volumetric flasks and pipettes
- High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

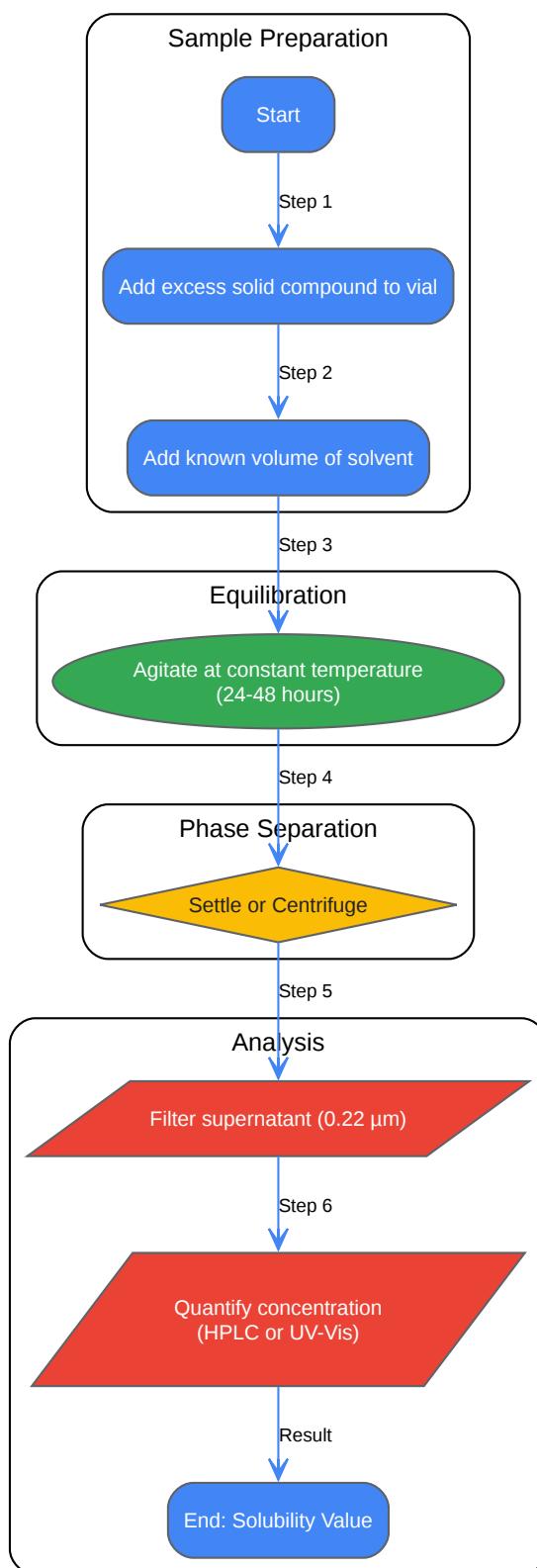
- Sample Preparation: Add an excess amount of solid **1-Isopropyl-1H-pyrazol-3-ol** to a glass vial. The presence of undissolved solid at the end of the experiment is crucial.
- Solvent Addition: Add a known volume of the desired organic solvent to the vial.
- Equilibration: Seal the vials and place them on an orbital shaker. Agitate the samples at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium (typically 24-48 hours).
- Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Alternatively, centrifuge the vials at high speed to pellet the undissolved solid.
- Sample Collection and Filtration: Carefully collect an aliquot of the supernatant, ensuring no solid particles are disturbed. Filter the aliquot through a syringe filter (e.g., 0.22 µm) to remove any remaining microscopic particles.
- Quantification:
 - Prepare serial dilutions of the filtered supernatant.

- Analyze the concentration of **1-Isopropyl-1H-pyrazol-3-ol** in the diluted samples using a validated HPLC-UV or LC-MS method against a standard curve prepared with known concentrations of the compound.
- Data Analysis: The thermodynamic solubility is the concentration of the compound determined in the saturated solution.

This high-throughput method is often used in early drug discovery to determine the concentration at which a compound precipitates from a solution when added from a concentrated DMSO stock.

Materials:

- **1-Isopropyl-1H-pyrazol-3-ol**
- Dimethyl Sulfoxide (DMSO)
- Selected organic solvents
- 96-well microtiter plates
- Automated liquid handler (optional)
- Plate reader (nephelometer or UV-Vis spectrophotometer)


Procedure:

- Stock Solution Preparation: Prepare a high-concentration stock solution of **1-Isopropyl-1H-pyrazol-3-ol** in DMSO (e.g., 10-20 mM).
- Plate Setup: Dispense a small volume (e.g., 1-5 μ L) of the DMSO stock solution into the wells of a microtiter plate.
- Solvent Addition: Add the selected organic solvent to each well to achieve the desired final concentrations.
- Incubation: Mix the contents and incubate the plate at a controlled temperature for a set period (e.g., 1-2 hours).

- Detection of Precipitation:
 - Nephelometry: Measure the light scattering in each well. An increase in scattering indicates the formation of a precipitate.
 - Direct UV Assay: After incubation, filter the solution to remove any precipitate. Measure the UV absorbance of the filtrate at the compound's λ_{max} .
- Data Analysis: The kinetic solubility is the concentration at which precipitation is first observed.

Visualized Experimental Workflow

The following diagram illustrates the logical flow of the thermodynamic (shake-flask) solubility determination method.

[Click to download full resolution via product page](#)

Caption: Workflow for Thermodynamic Solubility Determination.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. dissolutiontech.com [dissolutiontech.com]
- To cite this document: BenchChem. [Technical Guide: Solubility of 1-Isopropyl-1H-pyrazol-3-ol in Organic Solvents]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1322980#solubility-of-1-isopropyl-1h-pyrazol-3-ol-in-organic-solvents>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com